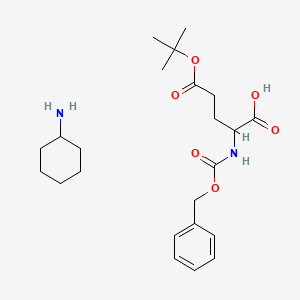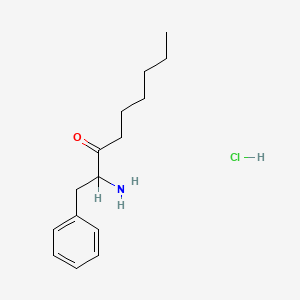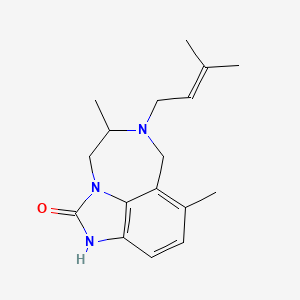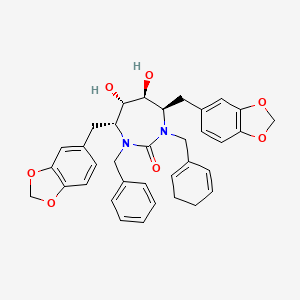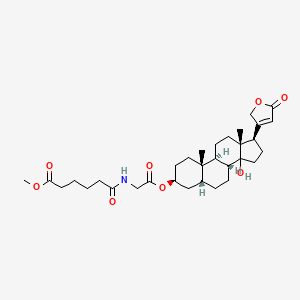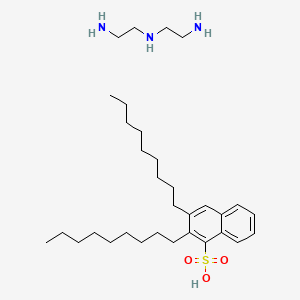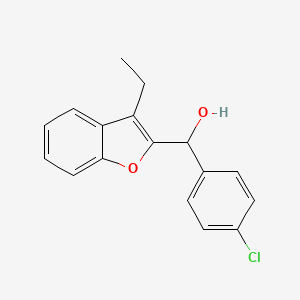
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is a complex organic compound with the molecular formula C50H92N2O8 and a molecular weight of 845.2 g/mol. This compound is characterized by its unique structure, which includes two oxazole rings and two stearate groups. It is primarily used in specialized chemical applications due to its specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves multiple stepsThe final step involves esterification with stearic acid to form the distearate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the esterification process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The stearate groups may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dioleate: Similar structure but with oleate groups instead of stearate.
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dipalmitate: Contains palmitate groups instead of stearate.
Uniqueness
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is unique due to its specific combination of oxazole rings and stearate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are required.
Propriétés
Numéro CAS |
94107-49-0 |
|---|---|
Formule moléculaire |
C50H88N2O8 |
Poids moléculaire |
845.2 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-6-[4-[4-(hydroxymethyl)-6-octadecanoyloxy-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl]butyl]-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl] octadecanoate |
InChI |
InChI=1S/C50H88N2O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43(55)59-49(45-51-47(49,39-53)41-57-45)37-33-34-38-50(46-52-48(50,40-54)42-58-46)60-44(56)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h53-54H,3-42H2,1-2H3 |
Clé InChI |
CLNNXECQDLFEGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1(C2=NC1(CO2)CO)CCCCC3(C4=NC3(CO4)CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



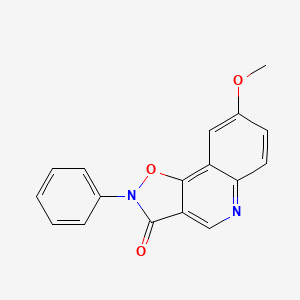
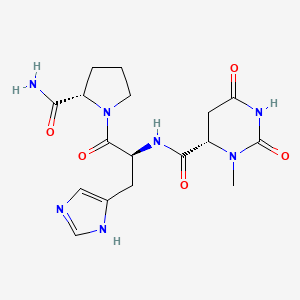
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
